molecular formula C19H32O2 B14260928 Cyclohexane, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)- CAS No. 214681-74-0

Cyclohexane, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)-

Cat. No.: B14260928
CAS No.: 214681-74-0
M. Wt: 292.5 g/mol
InChI Key: QFWOOSBCZMIIAT-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- is a complex organic compound with the molecular formula C15H28. It is also known by other names such as 2,2-Dicyclohexylpropane . This compound is characterized by its unique structure, which includes two cyclohexane rings connected by a methylethylidene bridge and substituted with ethenyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- typically involves the reaction of cyclohexanone with isopropylidene bisphenol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the methylethylidene bridge .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, its derivatives may interact with cellular enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane, 1,1’-(1-methylethylidene)bis[4-(ethenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

214681-74-0

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

1-ethenoxy-4-[2-(4-ethenoxycyclohexyl)propan-2-yl]cyclohexane

InChI

InChI=1S/C19H32O2/c1-5-20-17-11-7-15(8-12-17)19(3,4)16-9-13-18(14-10-16)21-6-2/h5-6,15-18H,1-2,7-14H2,3-4H3

InChI Key

QFWOOSBCZMIIAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)OC=C)C2CCC(CC2)OC=C

Origin of Product

United States

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